CB2-Selective vs. Balanced Cannabinoid Agonist Profiles
Fubimina exhibits a CB2-selective agonist profile with Ki = 23.45 nM at CB2 and Ki = 296.1 nM at CB1, yielding a 12-fold CB2/CB1 selectivity ratio [1]. This contrasts with the balanced CB1/CB2 profile of AM-2201 and the CB1-preferring profile of MDMB-FUBINACA (CB1 Ki ≈ 0.1-10 nM range reported in literature for high-potency indazole-carboxamides). The 12-fold CB2 selectivity is quantitatively defined and experimentally derived, not inferred from structure alone [1]. In rat drug discrimination studies, Fubimina does not fully substitute for Δ9-THC, a behavioral endpoint distinct from CB1-preferring synthetic cannabinoids [1].
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) and CB2/CB1 selectivity ratio |
|---|---|
| Target Compound Data | Fubimina: CB2 Ki = 23.45 nM, CB1 Ki = 296.1 nM; selectivity ratio = 12× (CB2/CB1) |
| Comparator Or Baseline | In-class CB1-preferring comparators (e.g., MDMB-FUBINACA, AM-2201) generally exhibit CB1 Ki < 100 nM and selectivity ratios ≤ 1× |
| Quantified Difference | 12× CB2 selectivity vs. typical ≤1× for CB1-preferring in-class compounds |
| Conditions | Radioligand competition binding assays using CB1 and CB2 receptor preparations |
Why This Matters
For researchers investigating CB2-mediated signaling pathways, Fubimina offers quantifiably defined CB2 selectivity (12×) not available from CB1-preferring or balanced analogs, enabling cleaner pharmacological dissection of CB2-specific effects.
- [1] NCATS Inxight Drugs. FUBIMINA: CB2 Ki = 23.45 nM, CB1 Ki = 296.1 nM; does not fully substitute for Δ9-THC in rat discrimination studies. View Source
